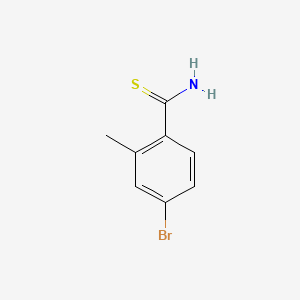

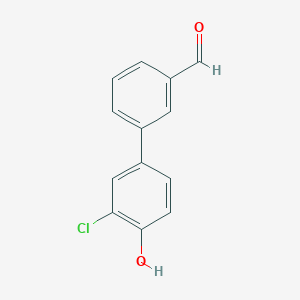

![molecular formula C9H9ClF3N B1388090 [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine CAS No. 42265-87-2](/img/structure/B1388090.png)

[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine

Descripción general

Descripción

“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” is a chemical compound that is part of the organofluorine compounds. It contains a benzene ring substituted with one or more trifluoromethyl groups . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” involves several steps. It can be synthesized from the corresponding aniline . The compound has been used to synthesize aminotetrazole derivatives .Molecular Structure Analysis

The molecular structure of “[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” is represented by the linear formula: ClC6H3(CF3)NCO . The molecular weight of the compound is 221.56 .Chemical Reactions Analysis

“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . It may also be used in the synthesis of N - (5′-deoxy-3′- O - tert -butyldimethylsilyl-β-D-thymidin-5′-yl)- N′ - (4-chloro-3-trifluoromethylphenyl)-thiourea .Physical And Chemical Properties Analysis

“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” has a boiling point of 86-90 °C/14 mmHg and a melting point of 40-42 °C . Its density is 1.47 g/mL at 25 °C . The compound is a white to yellow powder or low melting solid .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 4-chloro-N-ethyl-3-(trifluoromethyl)aniline is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. For instance, it’s used in the development of drugs for treating various diseases, including cancer, as it can improve the drug’s ability to target specific cells or proteins.

Agrochemicals

In the agrochemical industry, derivatives of trifluoromethyl anilines are used to protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds in pest control.

Synthesis of Analgesics

The compound has been utilized in the synthesis of analgesic agents. Researchers have explored its potential in creating new pain-relief medications, which could offer alternative treatment options for patients .

Organic Synthesis Building Block

As a synthetic building block, 4-chloro-N-ethyl-3-(trifluoromethyl)aniline is used in the synthesis of various organic compounds. Its reactivity and stability make it a valuable intermediate in organic chemistry laboratories .

Safety and Hazards

“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area and wear respiratory protection, protective gloves, protective clothing, eye protection, and face protection .

Mecanismo De Acción

Target of Action

It’s suggested that it may act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis .

Mode of Action

Its interaction with its targets could lead to changes in cellular signaling pathways, potentially influencing cell proliferation and angiogenesis .

Biochemical Pathways

Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and angiogenesis .

Result of Action

It’s suggested that it may have an impact on tumor cell proliferation and angiogenesis .

Propiedades

IUPAC Name |

4-chloro-N-ethyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNSDYDXEKBZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

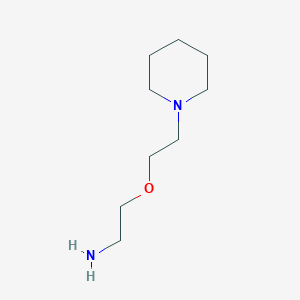

![2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile](/img/structure/B1388009.png)

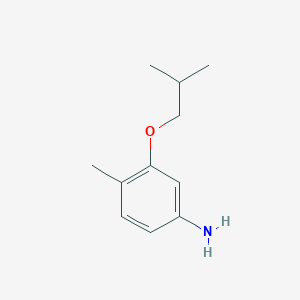

![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)

![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)